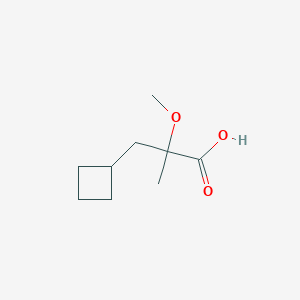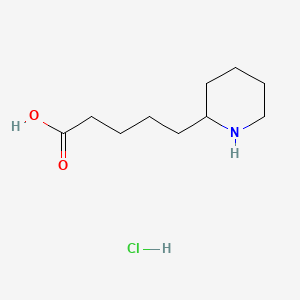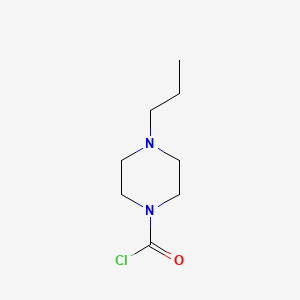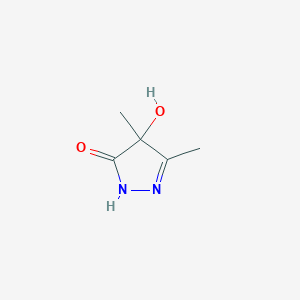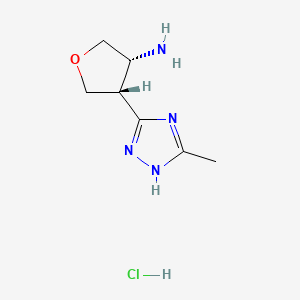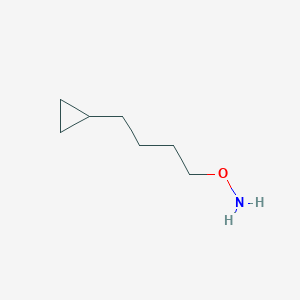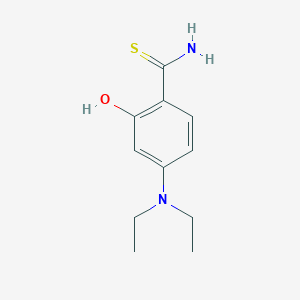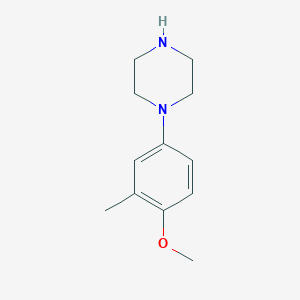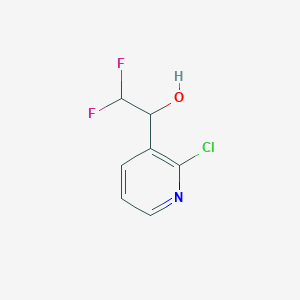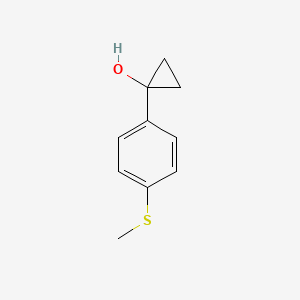
1-(4-(Methylthio)phenyl)cyclopropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Methylthio)phenyl)cyclopropan-1-ol is an organic compound with the molecular formula C10H12OS It features a cyclopropane ring attached to a phenyl group substituted with a methylthio group at the para position and a hydroxyl group on the cyclopropane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Methylthio)phenyl)cyclopropan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(Methylthio)benzaldehyde.
Cyclopropanation: The key step involves the cyclopropanation of 4-(Methylthio)benzaldehyde using a suitable cyclopropanation reagent such as diazomethane or a similar compound under controlled conditions.
Reduction: The resulting cyclopropyl ketone is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation and reduction processes, optimized for yield and purity. These methods often use continuous flow reactors and advanced purification techniques to ensure high-quality product.
化学反応の分析
Types of Reactions
1-(4-(Methylthio)phenyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The methylthio group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as thiolates or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(4-(Methylthio)phenyl)cyclopropanone.
Reduction: Formation of various reduced derivatives depending on the reducing agent and conditions.
Substitution: Formation of substituted cyclopropanols with different functional groups.
科学的研究の応用
1-(4-(Methylthio)phenyl)cyclopropan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(4-(Methylthio)phenyl)cyclopropan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features, including the cyclopropane ring and methylthio group, contribute to its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(4-Methylphenyl)cyclopropan-1-ol: Similar structure but lacks the methylthio group.
1-(4-(Ethylthio)phenyl)cyclopropan-1-ol: Similar structure with an ethylthio group instead of a methylthio group.
1-(4-(Methoxy)phenyl)cyclopropan-1-ol: Similar structure with a methoxy group instead of a methylthio group.
Uniqueness
1-(4-(Methylthio)phenyl)cyclopropan-1-ol is unique due to the presence of the methylthio group, which imparts distinct chemical and physical properties
特性
分子式 |
C10H12OS |
|---|---|
分子量 |
180.27 g/mol |
IUPAC名 |
1-(4-methylsulfanylphenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C10H12OS/c1-12-9-4-2-8(3-5-9)10(11)6-7-10/h2-5,11H,6-7H2,1H3 |
InChIキー |
ZTNMYRKTVLMGPE-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=C(C=C1)C2(CC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butylN-[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]carbamate](/img/structure/B15319105.png)
![2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)pyrrolidine](/img/structure/B15319117.png)
![6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylicacid](/img/structure/B15319121.png)
